SUN13837
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Overview
Description
SUN13837 is a synthetic organic compound It features a pyrimidine ring substituted with amino and methyl groups, linked to a piperidine ring via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SUN13837 typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines.
Substitution Reactions: Amino and methyl groups are introduced to the pyrimidine ring via substitution reactions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often through cyclization reactions.
Linkage Formation: The pyrimidine and piperidine rings are linked via an acetamide bond, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the pyrimidine ring or the acetamide linkage.
Substitution: The compound can participate in substitution reactions, especially at the amino and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, possibly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-amino-4,6-dimethylpyrimidine-2-yloxy)-N-(1-benzylpiperidine-4-yl)-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.
2-(5-amino-4,6-dimethylpyrimidine-2-yloxy)-N-(1-phenylpiperidine-4-yl)-N-methylacetamide: Contains a phenyl group instead of a benzyl group.
Uniqueness
The uniqueness of SUN13837 lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C21H29N5O2 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(5-amino-4,6-dimethylpyrimidin-2-yl)oxy-N-(1-benzylpiperidin-4-yl)-N-methylacetamide |
InChI |
InChI=1S/C21H29N5O2/c1-15-20(22)16(2)24-21(23-15)28-14-19(27)25(3)18-9-11-26(12-10-18)13-17-7-5-4-6-8-17/h4-8,18H,9-14,22H2,1-3H3 |
InChI Key |
UFFJZHVXSNLCEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)OCC(=O)N(C)C2CCN(CC2)CC3=CC=CC=C3)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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